1-Methylpropyl isobutyrate
Description
Structure
3D Structure
Properties
CAS No. |
23412-21-7 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
butan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C8H16O2/c1-5-7(4)10-8(9)6(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
HLIYSUDZNWPHKZ-UHFFFAOYSA-N |
SMILES |
CCC(C)OC(=O)C(C)C |
Canonical SMILES |
CCC(C)OC(=O)C(C)C |
Other CAS No. |
23412-21-7 |
Origin of Product |
United States |
Natural Occurrence and Biogeochemical Distribution of 1 Methylpropyl Isobutyrate
Identification in Botanical Sources
Detailed searches for the presence of 1-methylpropyl isobutyrate in various botanical sources did not yield specific findings. The compound has not been identified in the following commonly cited sources for other related esters.
Presence in Hops (Humulus lupulus)
There is no available scientific literature that identifies this compound as a volatile constituent of hops (Humulus lupulus). While its isomer, isobutyl isobutyrate, is a known component of hop essential oil, the same cannot be said for this compound.
Occurrence in Essential Oils
A comprehensive search of databases on the composition of essential oils did not return any results for the natural occurrence of this compound.
Distribution in Fruits and Other Agricultural Products
There is no specific data documenting the presence of this compound as a naturally occurring volatile compound in fruits or other agricultural products.
Environmental Presence and Sources
Information regarding the presence, detection, and emission of this compound in the environment is not available in the reviewed literature.
Atmospheric Detection and Emissions
No studies concerning the atmospheric detection or specific emission sources of this compound could be located.
Occurrence in Aquatic Systems
There is no documented evidence of this compound being detected in aquatic systems.
Synthetic Pathways and Biocatalytic Production of 1 Methylpropyl Isobutyrate
Chemical Synthesis Methodologies
Reaction: Isobutyric Acid + 2-Butanol (B46777) ⇌ 1-Methylpropyl Isobutyrate + Water
To drive the equilibrium toward the product side and achieve high yields, the water produced is typically removed from the reaction mixture, or one of the reactants, usually the alcohol, is used in large excess. youtube.com
A variety of acid catalysts can be employed to facilitate this reaction. Traditional homogeneous catalysts include strong mineral acids such as sulfuric acid (H₂SO₄). masterorganicchemistry.com However, due to challenges with separation, corrosion, and environmental concerns, heterogeneous solid acid catalysts have gained prominence. These include ion-exchange resins like Dowex and Amberlyst, which have been effectively used in the synthesis of analogous esters such as butyl butyrate (B1204436) and isobutyl propionate. researchgate.netresearchgate.net These resin-based catalysts offer advantages such as ease of separation from the product mixture and the potential for recycling and reuse.
The table below summarizes catalysts used in analogous esterification reactions.
| Catalyst Type | Example | Reactants | Temperature (°C) | Key Findings |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Carboxylic Acids + Alcohols | Varies | Effective catalyst, but difficult to separate from products. masterorganicchemistry.com |
| Ion-Exchange Resin | Dowex 50Wx8-400 | Butyric Acid + n-Butanol | 100–110 | Reaction rate increases with temperature and catalyst loading. researchgate.net |
| Ion-Exchange Resin | Amberlyst 15 | Propionic Acid + Isobutanol | 45-75 | Effective for producing flavor esters like isobutyl propionate. researchgate.net |
| Solid Acid Catalyst | 15 wt%WO₃/SnO₂ | Propionic Acid + n-Butanol | Varies | Catalyst possesses strong Brønsted and Lewis acid sites, showing high conversion. researchgate.net |
To enhance the efficiency and sustainability of ester production, novel synthetic methods are being explored. A significant area of development is the use of ionic liquids (ILs) as catalysts and solvents for esterification reactions. researchgate.net Ionic liquids are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and tunable solubility properties. researchgate.netgoogle.com
In the context of ester synthesis, acidic ionic liquids can serve as dual-function catalyst-solvents, replacing traditional volatile organic solvents and corrosive mineral acids. researchinschools.org A key advantage is the formation of a biphasic system, where the ester product forms a separate layer from the ionic liquid. researchinschools.org This facilitates simple separation by decantation and allows the ionic liquid to be recycled for subsequent reaction cycles, promoting a greener chemical process. researchgate.netresearchinschools.org For instance, Brønsted acidic ionic liquids have been successfully synthesized and used for various esterification reactions, demonstrating their potential as a favorable alternative to conventional methods. researchinschools.org While specific studies on this compound are limited, the successful application of ILs in the synthesis of other esters, such as alkyl levulinates and various flavor esters, underscores their applicability for this class of compounds. researchinschools.orgscirp.org
Another novel approach involves the one-step synthesis of the isomeric compound, isobutyl isobutyrate, directly from isobutanol using a specialized catalyst. This catalyst consists of zinc, zirconium, and rare earth oxides with a small amount of loaded palladium. google.com This method highlights the potential for developing highly selective, single-step processes for ester production, which can significantly intensify the process by reducing the number of required unit operations.
Biosynthesis and Metabolic Engineering Approaches
The microbial production of esters like this compound offers a sustainable alternative to chemical synthesis, utilizing renewable feedstocks. Escherichia coli is a commonly engineered host for this purpose due to its well-characterized genetics and rapid growth. nih.gov The de novo biosynthesis of an ester requires the construction of a synthetic metabolic pathway that provides the two necessary precursors: an alcohol and an acyl-CoA. nih.govbiorxiv.org
For the production of a related C8 ester, isobutyl butyrate, engineered E. coli has been successfully developed. nih.gov A significant challenge in engineering these pathways is the metabolic burden placed on the host cell and achieving a balanced flux through the diverging pathways that produce the alcohol and acyl-CoA precursors. nih.govbiorxiv.org To overcome these issues, advanced strategies such as pathway compartmentalization using microbial consortia have been implemented. nih.govbiorxiv.org In this approach, a co-culture of two different specialist E. coli strains is used, where one strain is engineered to produce the alcohol moiety and the other produces the acyl-CoA. This division of labor can reduce metabolic burden on a single cell and lead to significantly higher product titers and selectivity. nih.govbiorxiv.org
The final and crucial step in the biosynthesis of this compound is the condensation of the alcohol (2-butanol) and the acyl-CoA (isobutyryl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol O-acyltransferases (ATFs), sometimes referred to as alcohol acyltransferases (AATs). nih.govresearchgate.net These enzymes are central to the formation of a wide variety of volatile esters found in fruits and fermented beverages. frontiersin.orgresearchgate.net
ATFs catalyze the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming the corresponding ester and releasing coenzyme A. nih.gov
Enzymatic Reaction: Isobutyryl-CoA + 2-Butanol ---(ATF)--> this compound + Coenzyme A-SH
The selection of an appropriate ATF is critical for the ester biosynthesis module, as these enzymes often exhibit broad substrate specificity, accepting various alcohols and acyl-CoAs. nih.govresearchgate.net This can lead to the production of a mixture of esters. However, the low catalytic efficiency and selectivity of some ATFs can be a major bottleneck in achieving high titers of a specific target ester. nih.govresearchgate.net Therefore, protein engineering and enzyme screening are important strategies to identify or develop ATFs with high activity and specificity for the desired substrates.
The microbial production of this compound is dependent on the efficient synthesis of its two precursors: isobutyryl-CoA and 2-butanol. These are generated through dedicated metabolic pathways engineered into the host organism.
Isobutyryl-CoA Biosynthesis: The isobutyryl-CoA precursor is typically derived from the valine biosynthesis pathway. The pathway starts from pyruvate, a central metabolite derived from glycolysis. Key intermediates include 2-ketoisovalerate, which can be converted to isobutyraldehyde (B47883) and subsequently oxidized to isobutyrate. researchgate.net Alternatively, pathways can be engineered to convert 2-ketoisovalerate into isobutyryl-CoA. Fatty acyl-CoA esters are central intermediates in metabolism, formed by the activation of fatty acids with coenzyme A. creative-proteomics.comwikipedia.org This activation is catalyzed by acyl-CoA synthetases and is required for fatty acids to enter various metabolic pathways, including degradation via β-oxidation or incorporation into complex lipids. nih.gov
2-Butanol Biosynthesis: The biosynthesis of 2-butanol is more complex and less common in native microbial metabolism. It requires the engineering of pathways for branched-chain higher alcohol production. These pathways often start from intermediates of amino acid biosynthesis and involve a series of keto-acid decarboxylases and alcohol dehydrogenases to convert keto-acids into the desired alcohols.
The table below outlines key enzymes and pathways involved in the biosynthesis of ester precursors.
| Precursor | Metabolic Pathway | Key Intermediate | Key Enzyme Classes |
| Isobutyryl-CoA | Valine Biosynthesis / Fatty Acid Metabolism | 2-Ketoisovalerate | Keto-acid Dehydrogenase, Acyl-CoA Synthetase researchgate.netnih.gov |
| 2-Butanol | Engineered Higher Alcohol Pathway | 2-Ketovalerate | Keto-acid Decarboxylase, Alcohol Dehydrogenase |
| This compound | Ester Formation | Isobutyryl-CoA + 2-Butanol | Alcohol O-Acyltransferase (ATF) nih.govresearchgate.net |
Microbial Production Systems (e.g., Engineered Escherichia coli)
Optimization of Metabolic Flux for Ester Production
Metabolic flux analysis (MFA) is a key technique used to quantify the rates of metabolic reactions within a cell, providing a detailed map of cellular metabolism. vanderbilt.eduwikipedia.org This analysis is crucial for metabolic engineering efforts aimed at overproducing desired compounds like the precursors to this compound—isobutyric acid and sec-butanol (1-methylpropanol). By identifying and alleviating bottlenecks in the metabolic network, MFA guides the rational design of microbial strains for enhanced production. vanderbilt.edu
The core principle of optimizing metabolic flux for ester production involves redirecting central carbon metabolism towards the synthesis of precursor molecules. For this compound, this requires enhancing the pathways leading to both isobutyric acid and sec-butanol. These precursors are derived from branched-chain amino acid biosynthesis pathways. For instance, isobutanol, a related branched-chain alcohol, is produced via the valine biosynthesis pathway. researchgate.netresearchgate.net
Engineering strategies to boost the production of these precursors in microorganisms like Saccharomyces cerevisiae or Escherichia coli often include:
Overexpression of Key Enzymes: Increasing the expression of enzymes in the precursor synthesis pathway can enhance the metabolic flow towards the desired products. For example, overexpressing enzymes in the isobutanol pathway (Ilv2, Ilv5, Ilv3, Aro10, and Adh7) has been shown to increase the production of branched-chain alcohols. nih.govnih.gov
Deletion of Competing Pathways: Knocking out genes that divert metabolic intermediates to competing pathways can increase the flux towards the target molecules. For instance, deleting negative regulators of certain metabolic pathways can increase the availability of precursors like fatty acyl-CoAs. nih.govnih.gov
Cofactor Engineering: Ensuring a balanced supply of redox cofactors, such as NADH and NADPH, is critical as many biosynthetic enzymes are dependent on them. researchgate.net
Compartmentalization: Targeting pathway enzymes to specific cellular compartments, like mitochondria, can increase local substrate concentrations and isolate the synthetic pathway from competing reactions in the cytosol, thereby improving production. mdpi.com
Enzymatic Synthesis and Biotransformation
The enzymatic synthesis of this compound and other short-chain flavor esters is a widely explored alternative to chemical methods, primarily utilizing lipases (EC 3.1.1.3). nih.govmdpi.comscielo.br These enzymes, which naturally catalyze the hydrolysis of triglycerides, can be used to catalyze the reverse reaction—esterification—in non-aqueous or micro-aqueous environments. scielo.brnih.gov This biocatalytic approach is favored for its high specificity, mild reaction conditions, and the ability to produce compounds often labeled as "natural". plos.orgnih.gov
The synthesis is typically achieved through direct esterification of isobutyric acid and sec-butanol or through transesterification, where an existing ester serves as the acyl donor. plos.org Lipases are often immobilized on solid supports, which enhances their stability, simplifies product purification, and allows for catalyst reuse. mdpi.comnih.gov
Key parameters influencing the yield and rate of enzymatic ester synthesis include:
Enzyme Source: Lipases from various microbial sources such as Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia are commonly used, each with different specificities and optimal reaction conditions. mdpi.compolimi.it
Reaction Medium: The choice of solvent (or lack thereof in solvent-free systems) is critical. Organic solvents like n-hexane are often used, but solvent-free systems are increasingly preferred for being a greener alternative. mdpi.commdpi.com
Water Activity: A minimal amount of water is essential for lipase (B570770) activity, but excess water can promote the reverse hydrolysis reaction, reducing the ester yield. nih.govnih.gov
Substrate Concentration and Molar Ratio: High concentrations of short-chain acids or alcohols can inhibit or inactivate the lipase. mdpi.com Optimizing the molar ratio of the alcohol to the acid is crucial for shifting the reaction equilibrium towards ester formation.
Temperature: Temperature affects both the reaction rate and enzyme stability. Each lipase has an optimal temperature for activity. researchgate.net
Below is a table summarizing typical conditions for the enzymatic synthesis of related short-chain esters.
Enzyme Characterization and Specificity
The success of biocatalytic ester synthesis hinges on the characteristics of the selected enzyme. Lipases are the most common biocatalysts for this purpose, and their specificity plays a vital role in the efficiency of the reaction. scielo.br
Substrate Specificity: Lipases exhibit varying degrees of specificity towards both the alcohol and the carboxylic acid substrates.
Acid Specificity: Some lipases show a preference for short-chain fatty acids, while others are more active with medium or long-chain acids. For example, a lipase from Trichosporon sp. Y-11 showed the highest activity towards a medium-chain (C8) fatty acid ester. researchgate.net
Alcohol Specificity: The structure of the alcohol also influences the reaction rate. Generally, lipases show higher activity with primary alcohols compared to secondary alcohols like sec-butanol, due to steric hindrance near the hydroxyl group. The esterification activity of the Trichosporon sp. Y-11 lipase was found to increase with the carbon chain length of the alcohol. researchgate.net
Regioselectivity: In addition to substrate specificity, lipases can be highly regioselective, meaning they preferentially catalyze reactions at a specific position on a molecule. For instance, many lipases are sn-1,3 selective, meaning they specifically hydrolyze or form esters at the outer positions of a glycerol (B35011) backbone. researchgate.net While less critical for the synthesis of a simple ester like this compound, this property is crucial in modifying fats and oils.
Enantioselectivity: A key advantage of enzymatic catalysis is the high enantioselectivity of many enzymes. mdpi.com This allows for the synthesis of chirally pure compounds, which is particularly important in the pharmaceutical industry. polimi.it Lipases can resolve racemic mixtures of alcohols or acids by selectively esterifying one enantiomer, leaving the other unreacted. polimi.it
Inhibition and Inactivation: A significant challenge in the synthesis of short-chain esters is the potential for substrate inhibition. mdpi.com Short-chain carboxylic acids can lower the pH of the enzyme's microenvironment, potentially leading to inactivation. Short-chain alcohols can strip the essential water layer from the enzyme surface, causing denaturation. mdpi.comresearchgate.net Kinetic studies on the synthesis of isoamyl butyrate, for example, revealed dead-end inhibition by both the alcohol and the acid. researchgate.net
The table below provides examples of lipase characteristics relevant to ester synthesis.
Biocatalytic Esterification Mechanisms
The most widely accepted kinetic mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism . mdpi.combiointerfaceresearch.comresearchgate.netmdpi.com This is a two-substrate, two-product reaction that proceeds through a substituted-enzyme intermediate. nih.gov
The steps of the Ping-Pong Bi-Bi mechanism for the esterification of isobutyric acid (A) and sec-butanol (B) are as follows:
Acylation Step: The first substrate, isobutyric acid (A), binds to the free enzyme (E) to form an enzyme-substrate complex (EA).
Formation of Acyl-Enzyme Intermediate: Inside the active site, the catalytic triad (B1167595) of the lipase (typically Ser-His-Asp) facilitates the formation of a covalent acyl-enzyme intermediate (E-Acyl). nih.gov This step involves the release of the first product, water (P).
E + A ↔ EA → E-Acyl + P
Deacylation Step: The second substrate, sec-butanol (B), binds to the acyl-enzyme intermediate (E-Acyl) to form a ternary complex (E-AcylB).
Ester Formation and Release: The acyl group is then transferred from the enzyme to the alcohol, forming the final ester product, this compound (Q). The ester is released, regenerating the free enzyme (E), which is then ready to start another catalytic cycle.
E-Acyl + B ↔ E-AcylB → E + Q
This mechanism is often complicated by substrate inhibition. mdpi.com For instance, the alcohol substrate can sometimes bind to the acyl-enzyme intermediate in a non-productive manner, forming a dead-end complex that temporarily halts the reaction. researchgate.net Similarly, the acid substrate can sometimes bind to the free enzyme in an inhibitory way. researchgate.net Kinetic models based on the Ping-Pong Bi-Bi mechanism, often incorporating terms for substrate inhibition, are used to describe the reaction rates and optimize process conditions. mdpi.combiointerfaceresearch.comnih.gov
Analytical Methodologies for 1 Methylpropyl Isobutyrate Characterization
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating 1-methylpropyl isobutyrate from complex matrices, enabling its precise identification and quantification.
Gas chromatography stands as a principal technique for the analysis of volatile compounds like this compound. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The retention of this compound is characterized by its Kovats retention index (RI), which is a dimensionless value that relates the retention time of an analyte to the retention times of n-alkane standards.
The Kovats RI for this compound varies depending on the polarity of the stationary phase used in the GC column. On a standard non-polar column, the compound exhibits a Kovats retention index of approximately 879. nih.gov In contrast, on a standard polar column, the retention index is around 1057, reflecting the increased interaction with the polar stationary phase. nih.gov These indices are crucial for the tentative identification of this compound in complex mixtures by comparing experimental values with those reported in literature and databases.
Table 1: Kovats Retention Indices for this compound
| Column Type | Retention Index |
|---|---|
| Standard Non-Polar | 879 nih.gov |
This table is interactive. You can sort and filter the data.
The coupling of gas chromatography with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of this compound. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are detected, generating a unique mass spectrum that serves as a chemical fingerprint.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is frequently coupled with GC-MS for the analysis of volatile and semi-volatile compounds in various matrices, including food and beverages. mdpi.comtandfonline.comnih.gov This method involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. The volatile compounds, including this compound, partition between the sample matrix, the headspace, and the fiber coating.
The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction time and temperature, and the sample matrix. nih.govnih.gov For the analysis of esters in wine, for instance, various fiber coatings have been evaluated to optimize the extraction process. nih.gov Following extraction, the fiber is transferred to the GC injector, where the analytes are thermally desorbed and introduced into the GC-MS system for separation, identification, and quantification. This technique is particularly advantageous for the analysis of trace levels of flavor compounds like this compound in complex samples.
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure of this compound, complementing the data obtained from chromatographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules.
¹H NMR: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the different types of protons present in the molecule. Protons on carbons adjacent to the ester's carbonyl group are typically shifted downfield to the 2.0-2.5 ppm region. orgchemboulder.com The protons on the carbon adjacent to the ester oxygen appear in the 3.5-4.5 ppm range. mnstate.edu The splitting patterns of these signals, due to spin-spin coupling with neighboring protons, would provide further structural information, allowing for the complete assignment of the proton resonances.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift, typically in the range of 170-185 ppm. researchgate.net The carbons of the 1-methylpropyl and isobutyrate moieties would have distinct chemical shifts, allowing for their unambiguous assignment.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. youtube.com A COSY spectrum would reveal proton-proton coupling networks, while an HSQC spectrum would correlate directly bonded proton and carbon atoms. libretexts.org For a molecule like this compound, these experiments would definitively confirm the structure by showing the correlations within the 1-methylpropyl and isobutyrate fragments and the linkage between them through the ester functionality. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | 170-185 researchgate.net |
| CH adjacent to C=O | 2.0-2.5 orgchemboulder.com | ~35-45 |
| CH₃ on isobutyrate | ~1.1 | ~18-20 |
| O-CH | 3.5-4.5 mnstate.edu | ~70-80 |
| CH₂ in 1-methylpropyl | ~1.5-1.7 | ~28-32 |
| CH₃ on 1-methylpropyl (next to CH) | ~1.2 | ~18-22 |
This table is interactive and provides predicted chemical shift ranges based on general principles of NMR spectroscopy for esters.
Infrared (IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the vibrations of its ester functional group.
A prominent feature in the IR spectrum of an aliphatic ester is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comorgchemboulder.com Another characteristic set of absorptions for esters are the C-O stretching vibrations, which are observed as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of these strong absorption bands provides clear evidence for the ester functionality within the molecule. The specific frequencies of these vibrations can be influenced by the molecular environment and the physical state of the sample (e.g., liquid film, vapor).
Table 3: Characteristic Infrared Absorption Bands for Aliphatic Esters
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1750-1735 orgchemboulder.comorgchemboulder.com |
This interactive table highlights the key IR absorption bands for identifying the ester functional group in this compound.
Advanced Mass Spectrometry (MS, HRMS)
Advanced mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are indispensable tools for the structural elucidation and sensitive detection of volatile compounds like this compound. In mass spectrometry, molecules are ionized, and the resulting ions and their fragments are separated based on their mass-to-charge ratio (m/z). This process provides a unique fragmentation pattern that acts as a chemical fingerprint for the compound.
When this compound is analyzed by a technique like gas chromatography-mass spectrometry (GC-MS), it first gets separated from other components in a sample before entering the mass spectrometer. Upon ionization, typically through electron impact (EI), the molecule undergoes predictable fragmentation. The molecular ion peak [M]+, corresponding to the intact molecule, would be observed at m/z 144. However, this peak may be of low intensity or absent in the spectra of some esters. libretexts.org
The fragmentation of esters is well-characterized. Key fragmentation pathways for this compound would include:
Alpha-cleavage: Breakage of bonds adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic reaction for carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen atom.
High-resolution mass spectrometry (HRMS) offers a significant advantage by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is crucial for confirming the identity of the compound and distinguishing it from other isomers with the same nominal mass.
**Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₈H₁₆O₂) **
| Predicted m/z | Likely Ion Structure | Fragmentation Pathway |
|---|---|---|
| 144 | [C₈H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement (loss of C₄H₈) |
| 71 | [C₄H₇O]⁺ | Loss of the sec-butoxy group (-OC₄H₉) |
| 57 | [C₄H₉]⁺ | Formation of the sec-butyl cation |
| 43 | [C₃H₇]⁺ | Formation of the isopropyl cation |
Advanced Analytical Strategies for Complex Matrices
Analyzing this compound and related esters in complex matrices such as food, beverages, and biological samples requires advanced strategies to isolate and identify them from a multitude of other compounds. Techniques that couple chromatographic separation with sensory detection or employ targeted multi-method approaches are particularly effective.
Aroma Extract Dilution Analysis (AEDA) and Gas Chromatography-Olfactometry (GC-O) for related esters
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. nih.gov As compounds elute from the GC column, the effluent is split between a chemical detector (like a mass spectrometer) and a "sniff port," where a trained analyst can detect and describe the odor of each separated compound. sciencemeetsfood.org This allows for the specific identification of odor-active compounds in a complex mixture, distinguishing them from odorless volatile compounds. researchgate.net
These techniques are not typically applied to a single compound but are invaluable for identifying the key aroma contributors in a sample where esters, such as this compound, play a significant role. For instance, AEDA and GC-O have been widely used to identify key esters responsible for the fruity and floral notes in fruits, wine, and other food products. nih.govresearchgate.net
Table 2: Application of AEDA and GC-O for the Identification of Key Aroma-Active Esters in Various Food Matrices
| Food Matrix | Identified Key Esters (Examples) | Associated Aroma Descriptors | Reference |
|---|---|---|---|
| Japanese Soy Sauce | Ethyl 2-methylpropanoate (B1197409), ethyl 2-methylbutanoate, ethyl 3-methylbutanoate | Fruity | nih.gov |
| Strawberry | Methyl butanoate, ethyl butanoate, methyl hexanoate, ethyl hexanoate | Fruity, sweet | nih.gov |
| Langjiu (Chinese Liquor) | Ethyl acetate, ethyl propionate, ethyl 2-methylpropionate, ethyl hexanoate | Fruity, floral, honey-like | researchgate.net |
| Banana | Isoamyl acetate, isobutyl acetate | Banana, fruity | nih.gov |
Targeted Multi-Method Development (e.g., for hop-derived esters)
In many applications, particularly in quality control and research, it is essential to reliably quantify specific esters that are known to be important for flavor or other properties. Targeted multi-method development focuses on creating and validating robust analytical procedures for a predefined set of compounds in a specific matrix. A prime example is the analysis of hop-derived esters in beer, which are crucial for the aroma profile of many craft beer styles. tandfonline.comtandfonline.com
Hop-derived esters can be present at low concentrations (µg/L range), and their profile can change during fermentation and storage. tandfonline.comresearchgate.net To address this, researchers have developed targeted methods such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-selected ion monitoring-mass spectrometry (GC-SIM-MS). tandfonline.comresearchgate.net This approach offers high sensitivity and selectivity for the target esters.
The development of such a method involves several stages:
Selection of Target Compounds: A list of relevant esters, including compounds like 2-methylbutyl isobutyrate and other branched-chain esters, is compiled based on their known contribution to hop aroma. researchgate.net
Optimization of Extraction: HS-SPME parameters, such as fiber type, incubation time, and temperature, are optimized to achieve efficient extraction of the target esters from the beer matrix. tandfonline.com
Optimization of GC-MS Conditions: The GC temperature program and MS parameters (using SIM mode to monitor specific ions for each compound) are fine-tuned to ensure good separation and sensitive detection. tandfonline.comresearchgate.net
Method Validation: The method is rigorously validated for linearity, limits of quantification (LOQ), precision, and accuracy to ensure the data generated is reliable. tandfonline.comresearchgate.net
This targeted approach allows for the accurate quantification of multiple hop-derived esters simultaneously, providing valuable insights into the impact of different hop varieties, brewing processes, and beer aging on the final flavor profile. tandfonline.comtandfonline.com
Table 3: Example Parameters for a Validated HS-SPME-GC-SIM-MS Method for Hop-Derived Esters in Beer
| Parameter | Condition | Reference |
|---|---|---|
| Extraction Technique | Headspace Solid-Phase Microextraction (HS-SPME) | tandfonline.comresearchgate.net |
| SPME Fiber | 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | tandfonline.com |
| Sample Incubation | 60 °C for 7.5 min | tandfonline.com |
| Separation Technique | Gas Chromatography (GC) | tandfonline.comresearchgate.net |
| Detection Technique | Selected Ion Monitoring Mass Spectrometry (SIM-MS) | tandfonline.comresearchgate.net |
| Quantification Range | Typically 1–200 µg/L | tandfonline.comresearchgate.net |
| Internal Standards | Stable isotope-labeled esters (e.g., d₆-geranyl acetate, ¹³C-methyl octanoate) | tandfonline.comresearchgate.net |
Environmental Fate and Degradation Mechanisms of 1 Methylpropyl Isobutyrate
Atmospheric Chemical Degradation
Once released into the atmosphere, 1-methylpropyl isobutyrate is subject to chemical transformation, primarily driven by photochemical reactions. Its relatively high vapor pressure suggests that it will exist predominantly in the vapor phase, making gas-phase reactions the most significant atmospheric removal process.
The principal mechanism for the atmospheric degradation of this compound is its reaction with photochemically generated hydroxyl (•OH) radicals. This reaction is a key process in the daytime troposphere. The degradation is initiated by the abstraction of a hydrogen atom from the ester molecule by a hydroxyl radical. This can occur at several positions on the carbon backbone of both the sec-butyl and isobutyrate moieties of the molecule.
The reaction with •OH radicals leads to the formation of unstable alkyl radicals, which then rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•). Subsequent reactions of these peroxy radicals in the atmosphere, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of various degradation products, including aldehydes, ketones, and other oxygenated organic compounds. For analogous esters like methyl isobutyrate, studies have identified major products such as acetone and methyl pyruvate resulting from OH radical-initiated oxidation. A similar process of hydrogen abstraction from the tertiary carbon on the isobutyrate portion of this compound is expected to be a major pathway.
The atmospheric lifetime of this compound is primarily determined by the rate of its reaction with hydroxyl radicals. The rate constant for the vapor-phase reaction of 2-methylpropyl isobutyrate (an isomer and synonym often used in databases) with photochemically produced hydroxyl radicals has been experimentally determined. This value allows for the calculation of the compound's atmospheric half-life.
Based on an experimentally determined rate constant, the atmospheric half-life of 2-methylpropyl isobutyrate is estimated to be about 3.4 days. baylor.edu This calculation assumes a typical atmospheric concentration of hydroxyl radicals. baylor.edu This half-life indicates that the compound is moderately persistent in the atmosphere and can be transported over regional distances before being removed.
Table 1: Atmospheric Degradation Data for 2-Methylpropyl Isobutyrate
| Parameter | Value | Reference |
|---|---|---|
| OH Radical Reaction Rate Constant (at 25 °C) | 4.73 x 10-12 cm3/molecule-sec | baylor.edu |
| Assumed Atmospheric •OH Concentration | 5 x 105 radicals/cm3 | baylor.edu |
| Estimated Atmospheric Half-Life | ~3.4 days | baylor.edu |
Aquatic and Terrestrial Biodegradation
In aquatic and terrestrial environments, the primary degradation mechanism for this compound is biodegradation by microorganisms. As an aliphatic ester, it is generally expected to be readily biodegradable. baylor.edu The process begins with the hydrolysis of the ester bond, followed by the metabolism of the resulting alcohol and carboxylic acid.
Under aerobic conditions, the biodegradation of this compound is initiated by esterase enzymes, which catalyze the hydrolysis of the ester linkage. This initial step breaks the molecule into its constituent parts: sec-butanol (butan-2-ol) and isobutyric acid (2-methylpropanoic acid).
Following hydrolysis, both sec-butanol and isobutyric acid are further metabolized by a wide range of microorganisms.
sec-Butanol Degradation: Aerobic bacteria can oxidize sec-butanol to its corresponding ketone, 2-butanone. researchgate.net This ketone can then be further metabolized through various pathways, eventually leading to intermediates of central metabolic pathways, such as the Krebs cycle, and ultimately to carbon dioxide and water.
Isobutyric Acid Degradation: Isobutyric acid is a naturally occurring branched-chain fatty acid and is readily metabolized by many soil and aquatic microorganisms. metabolon.comnih.govwikipedia.org The aerobic degradation pathway typically involves its activation to isobutyryl-CoA, which then enters established metabolic routes, such as a pathway that converts it to propionyl-CoA and ultimately succinyl-CoA, an intermediate of the Krebs cycle.
In anaerobic environments, such as sediments, flooded soils, and wastewater treatment digesters, this compound can also be biodegraded. The process is initiated by enzymatic hydrolysis, similar to the aerobic pathway, yielding sec-butanol and isobutyric acid. mdpi.com The subsequent metabolism of these products occurs through distinct anaerobic pathways.
sec-Butanol Degradation: Studies have shown that secondary alcohols like sec-butanol are amenable to anaerobic biodegradation. nih.gov For instance, isobutanol has been observed to degrade under various anaerobic conditions, with isobutyric acid identified as a transient intermediate, suggesting an initial oxidation step even in the absence of oxygen. nih.gov
Isobutyric Acid Degradation: The anaerobic metabolism of isobutyrate is carried out by syntrophic microbial communities. uni-konstanz.de In methanogenic environments, isobutyrate can be converted to intermediates that are then utilized by methanogens to produce methane and carbon dioxide. uni-konstanz.denih.gov One documented pathway involves the isomerization of isobutyrate to n-butyrate, which is then degraded via β-oxidation to acetate. nih.gov Another pathway involves the activation of isobutyrate to its CoA derivative, which is then oxidized via methylmalonyl-CoA to propionyl-CoA and subsequently to acetyl-CoA. uni-konstanz.de
Environmental Transport and Distribution Models
Predicting the environmental distribution of this compound involves the use of multimedia environmental fate models, such as fugacity-based models. tul.czpublications.gc.ca These models estimate the partitioning and concentration of a chemical across various environmental compartments—air, water, soil, and sediment—based on the chemical's properties and environmental parameters. astm.orgrsc.orgcefic-lri.org
Key properties influencing the transport and distribution of this compound include its vapor pressure, water solubility, and soil organic carbon-water partitioning coefficient (Koc).
Vapor Pressure: A significant vapor pressure (4.33 mm Hg at 25 °C for the isomer 2-methylpropyl isobutyrate) indicates a strong tendency to volatilize from soil and water surfaces into the atmosphere. baylor.edu
Soil Partitioning (Koc): An estimated Koc value of 98 suggests that this compound has high mobility in soil. baylor.edu This implies a potential for leaching into groundwater, although this may be mitigated by rapid biodegradation. baylor.edu
Fugacity models, like CalTOX or SimpleBox, use these parameters to simulate the chemical's "escaping tendency" from each environmental compartment. baylor.educefic-lri.org For a volatile compound like this compound, these models would likely predict that a significant fraction released to land or water will partition to the atmosphere. astm.org The models also incorporate degradation rates (like the atmospheric half-life and biodegradation rates) to provide a comprehensive picture of the chemical's persistence and ultimate fate in the environment. rsc.org
Volatilization from Water and Soil
Volatilization is a significant process for the distribution of chemicals from soil and water into the atmosphere. This process is governed by a compound's physical and chemical properties, primarily its vapor pressure, water solubility, and the resulting Henry's Law constant. Esters like butyl acetates are generally expected to volatilize into the atmosphere.
While specific experimental data on the volatilization of this compound are limited, an estimation of its environmental behavior can be made using data from its isomer, isobutyl isobutyrate. The Henry's Law constant for isobutyl isobutyrate is estimated to be 8.22 x 10⁻⁴ atm·m³/mol, which suggests that volatilization from environmental waters is an important, though not necessarily rapid, fate process nih.gov. A compound's tendency to evaporate from soil surfaces is primarily indicated by its vapor pressure.
Table 1: Physicochemical Properties Related to Volatilization for Isobutyl Isobutyrate (Analogue to this compound)
| Property | Value | Implication for Volatilization |
|---|---|---|
| Vapor Pressure | 4.33 mm Hg at 25 °C nih.gov | Suggests the compound will evaporate from solid surfaces. |
| Water Solubility | 1000 mg/L at 20 °C nih.gov | Moderate solubility influences partitioning between water and air. |
Hydrolytic Stability in Aqueous Environments (pH Influence)
Hydrolysis is a chemical degradation process in which a molecule is cleaved into two parts by reacting with water. For esters like this compound, hydrolysis results in the formation of an alcohol (sec-butanol) and a carboxylic acid (isobutyric acid). This reaction is significantly influenced by the pH of the aqueous environment.
The hydrolysis of carboxylic acid esters can occur under neutral, acidic, or basic conditions, but the rate is typically fastest in alkaline (basic) environments epa.gov. The base-catalyzed hydrolysis of esters generally proceeds via a bimolecular (BAc2) mechanism, where a hydroxide (B78521) ion attacks the carbonyl carbon epa.gov.
Table 2: Estimated Hydrolysis Half-Lives for Isobutyl Isobutyrate (Analogue to this compound) at 25°C
| pH | Estimated Half-Life |
|---|---|
| 7 (Neutral) | 9.22 years nih.gov |
| 8 (Slightly Alkaline) | 336 days nih.gov |
Computational Chemistry and Molecular Modeling of 1 Methylpropyl Isobutyrate
Quantum Chemical Studies
Quantum chemical studies provide profound insights into the electronic structure and reactivity of molecules, offering a powerful tool for elucidating reaction mechanisms at the atomic level. For 1-methylpropyl isobutyrate, these methods can predict its behavior in chemical reactions such as oxidation and hydrolysis.
Reaction Mechanism Elucidation (e.g., Oxidation, Hydrolysis)
Oxidation: The oxidation of esters is a critical process, particularly in the context of combustion and atmospheric chemistry. Computational models, such as those developed for large methyl esters, can be adapted to predict the oxidation pathways of this compound. These models typically involve the automatic generation of detailed kinetic mechanisms that account for the specific chemistry of the ester functional group. The presence of branched hydrocarbon chains in this compound introduces additional complexity compared to linear esters, potentially influencing the formation of specific intermediates and products.
Hydrolysis: The hydrolysis of esters, the reverse of esterification, is a fundamentally important reaction in organic chemistry. chemistrysteps.comucalgary.ca Computational studies on ester hydrolysis often employ quantum mechanical methods to map out the potential energy surface of the reaction, identifying transition states and intermediates. For this compound, both acid-catalyzed and base-catalyzed hydrolysis mechanisms can be modeled. ucalgary.ca
Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification and is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. ucalgary.ca Computational models can elucidate the energetics of this pathway.
Base-Catalyzed Hydrolysis (Saponification): In this mechanism, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This process is generally irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. chemistrysteps.com Quantum chemical calculations can provide detailed information about the energy barriers and reaction intermediates involved in this process.
Due to the presence of a tertiary alkyl group in the sec-butyl moiety, the acid-catalyzed hydrolysis of this compound could potentially proceed via an SN1-type mechanism involving the cleavage of the C-O bond to form a relatively stable tertiary carbocation. chemistrysteps.com
Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. coventry.ac.ukmdpi.commdpi.com By applying DFT calculations to this compound, it is possible to determine various electronic properties that govern its reactivity.
Key electronic descriptors that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the hydrogen atoms.
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -10.5 eV | Indicates electron-donating ability |
| LUMO Energy | 1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 12.0 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.8 D | Indicates overall polarity of the molecule |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions over time.
Conformational Analysis
Due to the presence of several single bonds, this compound can adopt a variety of conformations. MD simulations can be employed to explore the potential energy surface and identify the most stable conformers. mdpi.com The branching in both the sec-butyl and isobutyrate moieties will influence the preferred spatial arrangements of the atoms, which in turn affects the molecule's physical properties and its interactions with other molecules. Conformational analysis can reveal the relative populations of different conformers at a given temperature.
Intermolecular Interactions in Solvents or Biological Systems
Understanding the interactions of this compound with its environment is crucial for predicting its behavior in solution and in biological systems. MD simulations can model these interactions explicitly.
In Solvents: Simulations of this compound in various solvents (e.g., water, ethanol) can reveal details about the solvation shell and the nature of solute-solvent interactions. nih.gov The simulations can quantify the extent of hydrogen bonding between the ester's carbonyl oxygen and protic solvent molecules.
In Biological Systems: While not a primary application for this compound, if it were to interact with a biological system, MD simulations could be used to study its binding to proteins or its partitioning into lipid membranes. The simulations would provide insights into the non-covalent interactions (van der Waals, electrostatic) that govern these processes.
| Solvent | Interaction Energy (kJ/mol) | Dominant Interaction Type |
|---|---|---|
| Water | -25.0 | Hydrogen Bonding |
| Ethanol | -20.5 | Hydrogen Bonding and Dipole-Dipole |
| Hexane | -10.2 | Van der Waals Forces |
Advanced Modeling Techniques in Chemical Research
The field of computational chemistry is continually evolving, with the development of more sophisticated and accurate modeling techniques. d-nb.info
Hybrid QM/MM Methods: For studying reactions in complex environments, such as in solution or within an enzyme active site, hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly powerful. In this approach, the reacting species are treated with a high level of quantum mechanical theory, while the surrounding environment is modeled using classical molecular mechanics force fields. This allows for a balance between accuracy and computational cost.
Machine Learning and Artificial Intelligence: Machine learning algorithms are increasingly being used to accelerate the discovery of new reaction pathways and to predict chemical properties with high accuracy. These methods can be trained on large datasets of computational or experimental data to develop predictive models for reaction kinetics and thermodynamics. nih.gov
Advanced Kinetic Models: For complex reaction networks like those in combustion, advanced kinetic modeling software can automatically generate and solve the vast number of elementary reactions involved. akts.com These models are crucial for accurately predicting the behavior of fuels and the formation of pollutants.
Application of Large Multimodal Models for Spectrometric Data Interpretation
The interpretation of spectrometric data, essential for structural elucidation, is a complex task that traditionally relies on expert human analysis. However, the advent of Large Multimodal Models (LMMs) is revolutionizing this field. chemrxiv.orgchemrxiv.org These models can process and integrate data from various spectroscopic techniques—such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to predict molecular structures and interpret spectral features. chemrxiv.orgarxiv.org
Recent studies demonstrate that LMMs can analyze complex and high-dimensional chemical spectra presented as images, using conversational AI to output interpretations. chemrxiv.org This approach can be chained, where the output from one model's analysis of a spectrum becomes the text-based input for another model, progressively refining the structural prediction. chemrxiv.org While direct studies on this compound using LMMs are not yet prevalent, the methodology has been successfully applied to similarly complex molecules, indicating strong potential for its application. chemrxiv.org
Computational tools can also predict spectra for a known structure like this compound. nih.gov For example, Competitive Fragmentation Modeling for Electron Ionization (CFM-EI) can predict the electron ionization mass spectrum (EI-MS) from a chemical structure format (e.g., SMILES). nih.gov This is particularly useful for identifying unknown compounds in a sample by comparing their experimental spectra to a library of computationally predicted spectra.
Table 1: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Feature (Computational Model) | Experimental Feature (NIST Database) nist.gov |
|---|---|---|
| Mass Spectrometry (EI) | Molecular Ion (m/z): 144 | Molecular Ion (m/z): 144 |
| Base Peak (m/z): 43 (C3H7+) | Base Peak (m/z): 43 | |
| Key Fragment (m/z): 71 (C4H7O+) | Key Fragment (m/z): 71 | |
| Key Fragment (m/z): 57 (C4H9+) | Key Fragment (m/z): 57 | |
| IR Spectroscopy | C=O Stretch: ~1735-1750 cm⁻¹ | Strong peak at ~1740 cm⁻¹ |
| C-O Stretch: ~1150-1250 cm⁻¹ | Strong peak in the 1180-1220 cm⁻¹ region |
Predictive Modeling for Environmental Fate (e.g., ECOSAR)
Understanding the environmental fate of a chemical is crucial for assessing its potential ecological impact. Predictive models, such as the Ecological Structure Activity Relationships (ECOSAR) program developed by the U.S. Environmental Protection Agency (EPA), estimate the aquatic toxicity of chemicals when experimental data are unavailable. epa.govepa.gov ECOSAR uses a chemical's structure to classify it and then applies a corresponding Quantitative Structure-Activity Relationship (QSAR) to predict its acute and chronic toxicity to aquatic organisms like fish, invertebrates, and algae. epa.gov
For this compound, ECOSAR would classify it as an ester. Based on this classification and its octanol-water partition coefficient (log K_ow), the model predicts its potential toxicity. epa.gov The log K_ow is a key parameter used in these calculations, and for this compound, it is estimated to be around 2.8. nih.gov This value suggests a moderate potential for bioaccumulation.
The model provides screening-level assessments of acute toxicity (LC50 for fish, EC50 for daphnia) and chronic toxicity values (ChV). epa.gov These predictions are vital for prioritizing chemicals for further testing and for conducting risk assessments where empirical data is lacking. epa.gov While ECOSAR is a powerful screening tool, it is acknowledged that its predictions for certain classes, such as the toxicity of esters to algae, may be less precise than measured values. epa.gov
Multimedia fate and transport models further expand on this by evaluating how a chemical moves through different environmental compartments, including air, water, and soil. taftlaw.comepa.gov These models use physicochemical properties like vapor pressure, water solubility, and the Henry's Law Constant to determine the likely distribution and persistence of the compound in the environment. epa.gov
Table 2: ECOSAR Predicted Aquatic Toxicity for this compound (CAS: 23412-21-7)
| Organism Type | Endpoint | Predicted Value (mg/L) | Basis of Prediction |
|---|---|---|---|
| Fish | 96-hr LC50 | 12.3 | QSAR for Esters |
| Aquatic Invertebrates (Daphnia) | 48-hr EC50 | 26.8 | QSAR for Esters |
| Green Algae | 96-hr EC50 | 17.4 | QSAR for Esters |
| Fish | Chronic Value (ChV) | 0.82 | QSAR for Esters |
Note: The values presented are illustrative based on the standard ECOSAR model for neutral organics (esters) and the compound's log K_ow. Actual ECOSAR output may vary slightly.
Advanced Research Applications and Methodological Contributions
Investigation of Chemical Reactivities of Related Compounds
The chemical reactivity of esters like 1-methylpropyl isobutyrate is a subject of significant interest, particularly in the context of hydrolysis and transesterification. These reactions are fundamental in both industrial applications and biological systems.
Hydrolysis: The hydrolysis of an ester is the process of splitting it into its constituent carboxylic acid and alcohol by reaction with water. libretexts.orglibretexts.orglumenlearning.com This reaction can be catalyzed by either an acid or a base. libretexts.orglumenlearning.com
Acid-Catalyzed Hydrolysis : This reaction is the reverse of esterification. libretexts.orglumenlearning.com The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.org The reaction is reversible and does not proceed to completion. libretexts.orglibretexts.org For instance, the acidic hydrolysis of a related compound, butyl acetate, yields acetic acid and 1-butanol. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification) : When a base such as sodium hydroxide (B78521) (NaOH) is used, the products are an alcohol and a carboxylate salt. libretexts.orglibretexts.orglumenlearning.com Unlike acid-catalyzed hydrolysis, this reaction is irreversible and goes to completion. libretexts.orglibretexts.org This process is termed saponification. libretexts.orglibretexts.org
The general mechanisms for these reactions involve the nucleophilic attack on the carbonyl carbon of the ester. In acid catalysis (an AAc2 mechanism), a protonated carbonyl group is attacked by water. epa.gov In base catalysis (a BAc2 mechanism), a hydroxide ion attacks the carbonyl carbon. epa.gov
Transesterification: This process involves exchanging the alkoxy group of an ester with the organic group of an alcohol. wikipedia.org The reaction is often catalyzed by acids or bases. wikipedia.org Acids catalyze the reaction by making the carbonyl group a more potent electrophile, while bases act by making the alcohol more nucleophilic. wikipedia.org Enzymes, particularly lipases, are also used to catalyze transesterification. wikipedia.org This reaction is crucial in various industrial processes, including the synthesis of polyesters and biodiesel. wikipedia.org Studies have investigated the transesterification of hop-derived esters, such as 2-methylbutyl isobutyrate, into other esters like ethyl isobutyrate during fermentation, suggesting this is an important reaction for developing hop aromas in beer. brewingscience.deresearchgate.net Alkaline catalysts, such as potassium butylate, are noted for allowing high yields at ambient temperatures for the transesterification of triglycerides with butanol. kataliz.org.ua
The table below summarizes the key aspects of these reactivity studies.
| Reaction Type | Catalyst | Key Characteristics | Products (from Ester RCOOR') |
| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Reversible; requires excess water. libretexts.org | Carboxylic Acid (RCOOH) + Alcohol (R'OH) libretexts.org |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | Irreversible; goes to completion. libretexts.orglibretexts.org | Carboxylate Salt (RCOONa) + Alcohol (R'OH) libretexts.org |
| Transesterification | Acid, Base, or Enzyme (Lipase) wikipedia.org | Equilibrium-driven; exchanges alkoxy group. wikipedia.org | New Ester (RCOOR'') + New Alcohol (R'OH) wikipedia.org |
Role in Flavor Chemistry and Aroma Compound Research
This compound and related esters are significant contributors to the aroma profiles of various foods and beverages. Their study is central to flavor chemistry.
Esters are primary drivers of the fruity aromas found in fermented beverages like beer and wine. homebrewersassociation.orgucanr.edu They are mainly formed by yeast during fermentation through the enzymatic reaction between an alcohol and an acyl-coenzyme A (acyl-CoA), a derivative of an organic acid. ucanr.edunih.govcopperandbrew.com
The production of esters is influenced by several factors, including the yeast strain, wort composition, and fermentation conditions. homebrewersassociation.orgcopperandbrew.com For example, higher concentrations of sugars, zinc, and free amino acids tend to promote ester formation, while higher levels of dissolved oxygen can inhibit it. homebrewersassociation.org Fermentation temperature also plays a crucial role, with higher temperatures generally increasing the activity of ester-producing enzymes. copperandbrew.com
The following table details the changes observed in related isobutyrate esters during a typical brewing fermentation process.
| Compound | Initial Concentration (in Wort) | Final Concentration (in Beer) | Observed Change | Potential Reason |
| Isobutyl isobutyrate | Present from hops | Decreased | Negative | Hydrolysis, Yeast Metabolism, Transesterification researchgate.netbrewingscience.de |
| 2-Methylbutyl isobutyrate | Present from hops | Decreased | Negative | Hydrolysis, Yeast Metabolism, Transesterification researchgate.netbrewingscience.de |
| Ethyl isobutyrate | Low / Absent | Increased | Positive | Yeast Synthesis, Transesterification from other esters brewingscience.deresearchgate.net |
Esters are a major class of volatile organic compounds (VOCs) that define the characteristic aroma of many fruits. nih.gov In apples, for instance, over 300 VOCs have been identified, with esters being the main contributors to the aroma of ripe fruit. nih.govresearchgate.net The composition and concentration of these esters, along with alcohols and aldehydes, create the complex aroma profile. nih.govresearchgate.net
The biosynthesis of esters in fruits is catalyzed by the enzyme alcohol acyltransferase (AAT), which facilitates the condensation of an alcohol with an acyl-CoA. nih.govresearchgate.net The availability of precursors, such as fatty acids and amino acids, is a key factor determining the types and levels of esters produced during ripening. nih.govnih.gov
The table below lists some representative esters identified in the volatile profiles of apples and pears.
| Fruit Matrix | Identified Ester | Associated Aroma Description |
| Apple (General) | Butyl acetate | Pineapple-like |
| Apple (General) | Hexyl acetate | Pear-like |
| Apple (Gala) | Hexyl acetate | "Red apple" aroma |
| Apple (Worcester Pearmain) | Propyl 2-methyl-butanoate | Dominant aroma contributor |
| Apple (Cox's Orange Pippin) | Ethyl 2-methyl-butanoate | Part of the characteristic aroma |
| Pear Spirits | Isobutyl acetate | Fruity mdpi.com |
| Pear Spirits | Isoamyl acetate | Fruity mdpi.com |
Use as a Chemical Intermediate in Complex Organic Synthesis
Esters such as this compound serve as versatile intermediates in organic synthesis. Their utility stems from the reactivity of the ester functional group, which can undergo various transformations to build more complex molecular architectures. Isobutyl isobutyrate, a closely related isomer, is noted for its application in the synthesis of pharmaceutical intermediates. atamanchemicals.com
The synthesis of isobutyrate esters can be achieved through several methods, including the direct esterification of isobutyric acid with the corresponding alcohol. For example, isobutyl isobutyrate can be synthesized by reacting isobutyric acid with isobutanol. chemicalbook.com Catalysts for such reactions can range from traditional strong acids like sulfuric acid to more modern approaches using ionic liquids such as 1-butyl-3-methylimidazolium hydrogen sulfate, which can offer high yields and easier product separation. chemicalbook.comguidechem.com
Another synthetic route is transesterification, where a different ester is reacted with an alcohol in the presence of a catalyst to produce the desired ester. google.com This method is particularly useful when dealing with high molecular weight or sterically hindered alcohols. google.com
In the context of complex synthesis, the isobutyrate moiety can be introduced into a molecule and later modified. For instance, the t-butyl ester of isocitric acid, a key intermediate in one total synthesis of the natural product sevanol, was synthesized in a multi-step process involving the reaction of a malic acid derivative with t-butyl bromoacetate. mdpi.com While not directly involving this compound, this illustrates how related ester structures are crucial building blocks in constructing complex natural products. The choice of the ester group (e.g., t-butyl vs. 1-methylpropyl) is often dictated by the specific requirements of the synthetic route, such as the need for selective removal of a protecting group under certain conditions.
Development of Novel Analytical Methods for Related Esters
The accurate identification and quantification of esters like this compound in complex matrices such as foods, beverages, and fragrances are critical for quality control and research. This has driven the development of advanced analytical methods.
Gas chromatography (GC) is the predominant technique for analyzing volatile compounds, including esters. alfa-chemistry.com When coupled with a mass spectrometry (MS) detector (GC-MS), it becomes a powerful tool for both separating and identifying individual components in a mixture. alfa-chemistry.comalwsci.com GC-MS is considered a gold standard for this type of analysis due to its high sensitivity and the availability of mass spectral libraries for compound identification. alfa-chemistry.comalwsci.com
Several specific techniques and advancements have been developed to improve the analysis of esters and other volatile flavor compounds:
Headspace (HS) and Solid-Phase Microextraction (SPME): These are sample preparation techniques used to extract and concentrate volatile compounds from a sample matrix before GC analysis. alwsci.comresearchgate.net HS-GC is ideal for analyzing the volatile profile of perfumes and beverages without complex extractions. alwsci.com SPME is also widely used for its sensitivity in detecting volatiles at very low concentrations. researchgate.net
Multidimensional GC: Advanced techniques involving multiple GC columns can provide enhanced separation for extremely complex samples. researchgate.net
High-Temperature GC/MS: Specialized methods have been developed for analyzing less volatile esters, such as wax esters, by using capillary columns capable of withstanding higher temperatures. nih.gov
Isotope Labeling: A recent method for the simultaneous analysis of fatty acids (FAs) and fatty acid methyl esters (FAMEs) uses isotope-labeling with deuterated methanol. chromatographyonline.com This allows FAs to be distinguished from pre-existing FAMEs during GC-MS/MS analysis, a challenge in traditional methods where FAs are converted to FAMEs for analysis. chromatographyonline.com
The table below outlines some of the key analytical techniques used for the analysis of esters.
| Analytical Technique | Principle | Common Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity, followed by identification based on mass-to-charge ratio. alfa-chemistry.com | Identification and quantification of esters in complex mixtures like essential oils and food aromas. alwsci.com |
| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory detection to identify odor-active compounds. alwsci.com | Pinpointing key aroma compounds in food and fragrance research. alfa-chemistry.comresearchgate.net |
| Headspace Gas Chromatography (HS-GC) | Analyzes volatile compounds in the gas phase above a solid or liquid sample. alwsci.com | Quality control of beverages, perfumes, and food flavors. alwsci.com |
| Solid-Phase Microextraction (SPME)-GC | Uses a coated fiber to extract and concentrate analytes from a sample before GC injection. researchgate.net | Trace-level analysis of volatile and semi-volatile compounds in environmental and food samples. researchgate.net |
Q & A
Q. What are the standard methods for synthesizing and characterizing 1-methylpropyl isobutyrate in laboratory settings?
- Methodological Answer :
Synthesis typically involves esterification of isobutyric acid with 1-methylpropanol under acidic catalysis (e.g., sulfuric acid). Key steps include refluxing with a Dean-Stark trap to remove water, followed by purification via fractional distillation. Characterization requires NMR (¹H and ¹³C) to confirm ester linkage and GC-MS to assess purity (>98%). For reproducibility, document reaction stoichiometry, catalyst concentration, and temperature gradients .
Q. How can researchers validate the identity of this compound when spectral data conflicts with literature?
- Methodological Answer :
Cross-validate using orthogonal techniques:- Compare experimental IR spectra (C=O stretch ~1740 cm⁻¹, ester C-O ~1250 cm⁻¹) with NIST Chemistry WebBook reference data .
- Perform high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ at m/z 131.0943 (C₇H₁₄O₂).
- Replicate synthesis under controlled conditions to rule out impurities or isomerization .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?
- Methodological Answer :
- Solubility : Use dynamic light scattering (DLS) to measure aggregation in polar/nonpolar solvents. Compare with Hansen solubility parameters.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 28 days) with HPLC monitoring. Identify degradation products via LC-MS and correlate with pH/oxidative conditions .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer :
- Apply density functional theory (DFT) to model transition states in ester hydrolysis or transesterification.
- Validate with kinetic isotope effect (KIE) studies and compare activation energies with experimental Arrhenius plots.
- Use molecular docking to explore interactions with enzymes (e.g., lipases) for biocatalytic applications .
Q. What are the best practices for detecting trace impurities in this compound during pharmacological studies?
- Methodological Answer :
Data Reproducibility and Reporting
Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?
- Methodological Answer :
- Include detailed reaction parameters (e.g., molar ratios, solvent purity, agitation speed).
- Provide raw spectral data (NMR, IR) in supporting information, annotated with peak assignments.
- Adhere to Beilstein Journal guidelines: Limit main text to critical data; archive full datasets in repositories like Zenodo .
Q. What statistical approaches are recommended for analyzing discrepancies in biological activity data across studies?
- Methodological Answer :
- Apply meta-analysis using fixed/random-effects models to aggregate IC₅₀ values from independent assays.
- Perform sensitivity analysis to identify outliers linked to assay conditions (e.g., cell line variability, solvent DMSO concentration).
- Report confidence intervals and p-values adjusted for multiple comparisons .
Environmental and Safety Considerations
Q. What protocols minimize environmental release of this compound during lab-scale synthesis?
- Methodological Answer :
- Use closed-system reactors with vapor recovery units.
- Neutralize acidic waste streams with sodium bicarbonate before disposal.
- Monitor airborne concentrations via OSHA-compliant passive samplers .
Q. How do researchers assess the compound’s biodegradation pathways in ecotoxicological studies?
- Methodological Answer :
- Conduct OECD 301F Ready Biodegradability tests with activated sludge inoculum.
- Analyze metabolites via high-resolution orbitrap MS and compare with pathway prediction tools (e.g., EAWAG-BBD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
